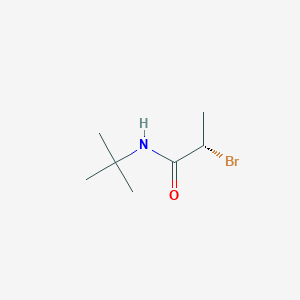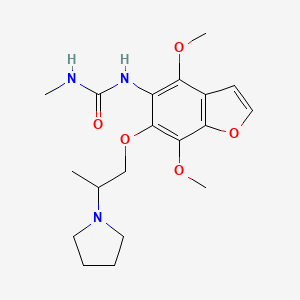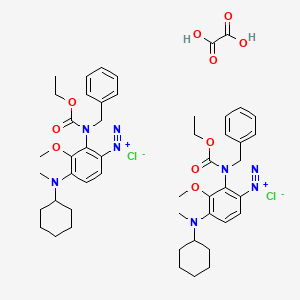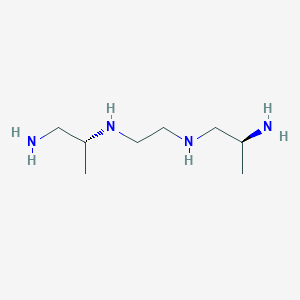
N-(1-Amino-2-propyl)-N'-(2-amino-1-propyl)ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to an alkane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine typically involves the reaction of 1,2-diaminoethane with 1-bromo-2-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional steps such as recrystallization or solvent extraction.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to an ethane chain.
1,3-Diaminopropane: A diamine with amino groups attached to a propane chain.
N,N’-Dimethylethylenediamine: A derivative of ethylenediamine with methyl groups attached to the nitrogen atoms.
Uniqueness
N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine is unique due to the presence of propyl groups attached to the nitrogen atoms, which may confer different chemical and biological properties compared to simpler diamines. This structural variation can influence the compound’s reactivity, solubility, and interactions with other molecules.
Propriétés
Numéro CAS |
75949-74-5 |
|---|---|
Formule moléculaire |
C8H22N4 |
Poids moléculaire |
174.29 g/mol |
Nom IUPAC |
(2R)-2-N-[2-[[(2S)-2-aminopropyl]amino]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-7(10)6-11-3-4-12-8(2)5-9/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8+/m0/s1 |
Clé InChI |
UDRMRSLPPDGMPF-JGVFFNPUSA-N |
SMILES isomérique |
C[C@H](CN)NCCNC[C@H](C)N |
SMILES canonique |
CC(CN)NCCNCC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12719488.png)

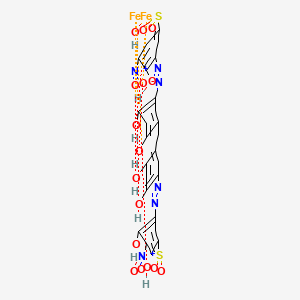
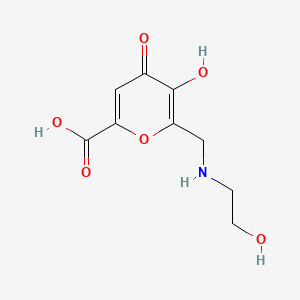
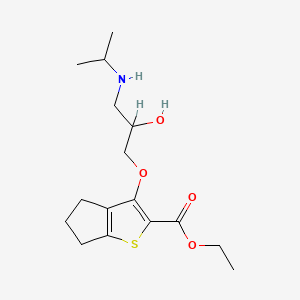
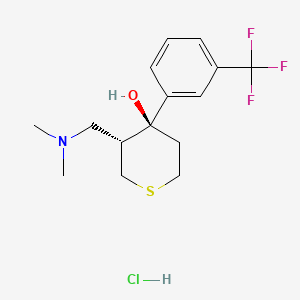
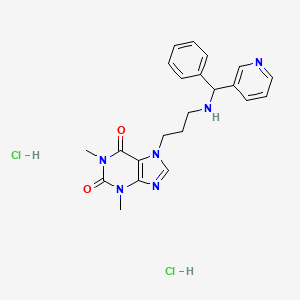



![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
